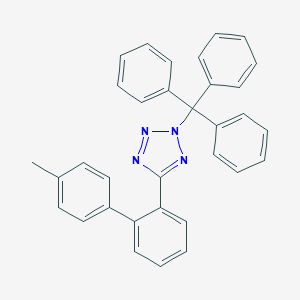

1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene

Beschreibung

Eigenschaften

IUPAC Name |

5-[2-(4-methylphenyl)phenyl]-2-trityltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKTVBDAUALDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of trityl azide with appropriate benzene derivatives. The tetrazole moiety is crucial for the biological activity of this compound, as tetrazoles are known to exhibit diverse pharmacological effects. The synthetic pathway generally follows these steps:

- Formation of Trityltetrazole : Trityl azide reacts with a suitable precursor to form the tetrazole ring.

- Benzene Substitution : The tetrazole is then substituted at the 5-position to yield the final product.

This compound exhibits various biological activities through multiple mechanisms:

- Antihypertensive Effects : Similar to other tetrazole-containing compounds, it may act as an angiotensin II receptor antagonist, potentially lowering blood pressure by inhibiting vasoconstriction.

- Antitumor Activity : Preliminary studies suggest that this compound may selectively target tumor cells, enhancing its therapeutic efficacy against certain cancers.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:

-

Anticancer Activity : In vitro studies demonstrated that tetrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction PC-3 (Prostate) 20 Cell cycle arrest - Antihypertensive Studies : Compounds similar to this compound have been shown to effectively lower blood pressure in animal models by antagonizing angiotensin II receptors.

- Neuroprotective Effects : Some tetrazole derivatives have been reported to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Tetrazole vs. Triazole Derivatives

- 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene : Contains a tetrazole ring (C$2$N$4$) with a trityl group at position 2. The tetrazole’s electron-deficient nature enhances stability under acidic conditions compared to triazoles.

- 2-[1-(4-Tolyl)-1H-1,2,3-triazol-4-yl]propan-2-ol (4b) : Features a 1,2,3-triazole (C$2$N$3$) ring with a 4-tolyl substituent. The triazole’s lower nitrogen content reduces steric hindrance but offers similar aromatic stabilization. The hydroxyl group in 4b increases polarity, contrasting with the hydrophobic trityl group in the target compound .

Bulky Substituent Effects

- This contrasts with 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine (), where the tert-butyl group on a thiazole ring balances steric effects with moderate electronic donation.

Physical and Spectroscopic Properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene?

- Methodology :

- Use reflux conditions with absolute ethanol as the solvent and glacial acetic acid as a catalyst to facilitate the condensation of trityl-protected tetrazole intermediates with substituted benzaldehydes .

- Monitor reaction progress via TLC or HPLC to identify incomplete reactions and adjust reflux time (typically 4–8 hours) .

- Purify the product using column chromatography with ethyl acetate/hexane gradients to remove unreacted starting materials and byproducts .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the trityl group (distinct aromatic proton signals) and the tetrazole ring (δ ~8–9 ppm for tetrazole protons) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and rule out structural ambiguities .

Q. How does the trityl group influence the compound’s stability during reactions?

- Methodology :

- Conduct comparative studies by synthesizing analogs with alternative protecting groups (e.g., Boc or Fmoc).

- Use kinetic assays to measure decomposition rates under acidic/basic conditions. The trityl group provides steric hindrance, reducing nucleophilic attack on the tetrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodology :

- Perform dose-response assays to confirm activity thresholds and rule out false positives from impurities .

- Use structural analogs (e.g., triazole or thiazole derivatives) as negative controls to isolate the role of the tetrazole-tolyl backbone .

- Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for studying the compound’s mechanism of action in enzymatic inhibition?

- Methodology :

- Molecular Docking : Model interactions between the tetrazole ring and enzyme active sites (e.g., cytochrome P450 or kinases) using software like AutoDock Vina .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to differentiate competitive vs. allosteric inhibition .

- Site-Directed Mutagenesis : Modify key residues in target enzymes to identify critical binding motifs .

Q. How do solvent polarity and temperature affect regioselectivity in derivative synthesis?

- Methodology :

- Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) in SNAr reactions to direct substitution to the para-position of the tolyl group .

- Use low-temperature conditions (−20°C) to stabilize intermediates and minimize side reactions .

Q. What computational methods are suitable for predicting metabolic pathways of this compound?

- Methodology :

- DFT Calculations : Predict oxidation sites (e.g., tolyl methyl group) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- MetaSite Software : Simulate Phase I/II metabolism to identify potential toxic metabolites .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|

| 1-(2-Trityltetrazol-5-yl)benzene | Lacks 4-tolyl group | Reduced enzyme affinity | |

| 2-(4-Tolyl)-1H-tetrazole | Unprotected tetrazole ring | Higher reactivity, lower stability | |

| Triazole-tolyl hybrids | Triazole instead of tetrazole | Moderate antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.